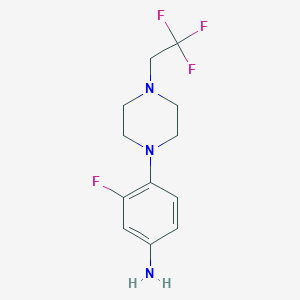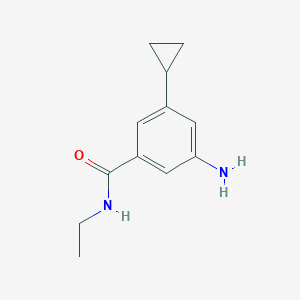
3-Amino-5-cyclopropyl-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-cyclopropyl-N-ethylbenzamide is an organic compound with the molecular formula C12H16N2O It is a derivative of benzamide, featuring an amino group at the 3-position, a cyclopropyl group at the 5-position, and an ethyl group attached to the nitrogen atom of the amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclopropyl-N-ethylbenzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate benzoyl chloride derivative.
Amidation Reaction: The benzoyl chloride derivative is then reacted with an amine, such as N-ethylamine, under basic conditions to form the amide bond.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a cyclopropyl halide and a base.
Amination: Finally, the amino group is introduced at the 3-position through a nitration-reduction sequence or direct amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-cyclopropyl-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group of the amide can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5-cyclopropyl-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-cyclopropyl-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-N-cyclopropyl-N-ethylbenzamide: Similar structure but lacks the 5-position cyclopropyl group.
3-Amino-5-methyl-N-ethylbenzamide: Similar structure but has a methyl group instead of a cyclopropyl group at the 5-position.
3-Amino-5-cyclopropyl-N-methylbenzamide: Similar structure but has a methyl group instead of an ethyl group attached to the nitrogen atom.
Uniqueness
3-Amino-5-cyclopropyl-N-ethylbenzamide is unique due to the presence of both the cyclopropyl and ethyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
3-amino-5-cyclopropyl-N-ethylbenzamide |
InChI |
InChI=1S/C12H16N2O/c1-2-14-12(15)10-5-9(8-3-4-8)6-11(13)7-10/h5-8H,2-4,13H2,1H3,(H,14,15) |
Clave InChI |
NLLCMRDFTDFDJD-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC(=CC(=C1)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


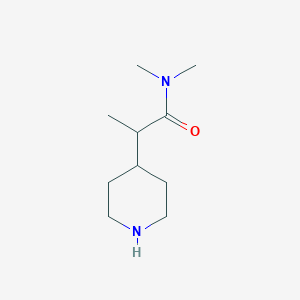
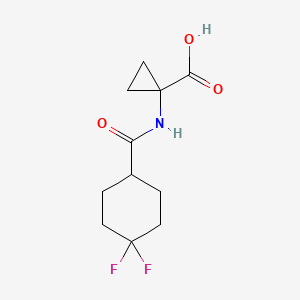

![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
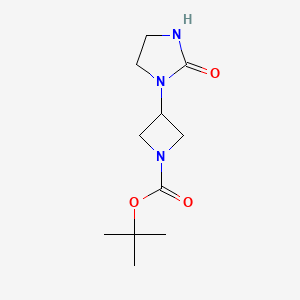
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
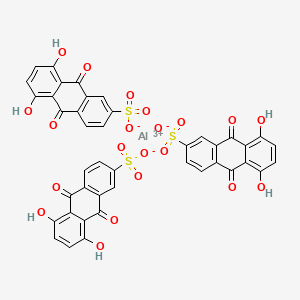
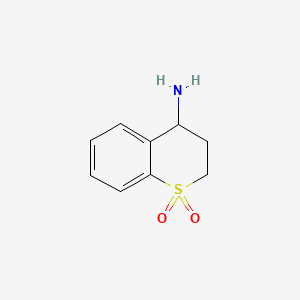
![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)
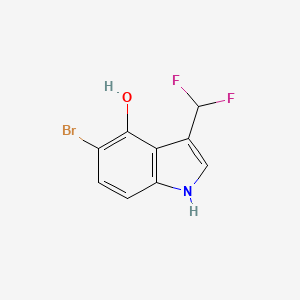
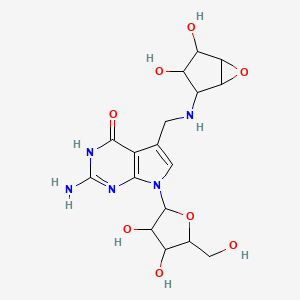
![4-{[Cyclobutyl(methyl)amino]methyl}benzoic acid](/img/structure/B12076327.png)
